5-Bromo-2-phenylthiazole
Overview
Description
5-Bromo-2-phenylthiazole is a compound that belongs to the thiazole family, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The presence of a bromine atom and a phenyl group in the structure of 5-Bromo-2-phenylthiazole suggests that it may have interesting chemical properties and potential applications in various fields, such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through the reaction of ammonium salts of 5(2H)-isothiazolethiones with different reagents. For instance, the reaction with p-bromophenacyl bromide leads to the formation of 5-(p-bromophenacylthio)-isothiazoles . Although this does not directly describe the synthesis of 5-Bromo-2-phenylthiazole, it provides insight into the synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of a related compound, 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole, was determined through X-ray crystallography, which could provide valuable information for understanding the structural aspects of 5-Bromo-2-phenylthiazole . Additionally, computational studies, including HOMO-LUMO analysis and NBO analysis, have been used to investigate the stability and electronic properties of similar compounds .
Chemical Reactions Analysis
Thiazole compounds can undergo a variety of chemical reactions, depending on their substituents. The reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides, for example, yields trisubstituted thiazoles . This suggests that 5-Bromo-2-phenylthiazole could also participate in similar reactions, potentially leading to a wide range of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and substituents. For instance, the presence of a bromine atom in 5-Bromo-2-phenylthiazole is likely to influence its reactivity and interaction with other molecules. The vibrational frequencies, thermodynamic properties, and non-linear optical properties of similar compounds have been characterized using spectroscopic methods and quantum chemical calculations . These studies provide a foundation for predicting the properties of 5-Bromo-2-phenylthiazole and understanding its behavior in various environments.
Scientific Research Applications
Biological Activity
5-Bromo-2-phenylthiazole derivatives exhibit a broad spectrum of biological activity, including antipyretic, antioxidative, and analgesic properties. These derivatives are significant due to their diverse biological effects (D. Khrustalev, 2009).
Antitumor Activity
In the realm of cancer research, 2-aminothiazole derivatives, which include compounds with bromo and phenyl groups, have shown promising antitumor activities. Notably, certain derivatives have displayed significant antitumor effects against human lung cancer and glioma cell lines (Hongshuang Li et al., 2016).
Corrosion Inhibition
Phenylthiazole derivatives, including those with bromo substituents, have been studied for their inhibitive action on zinc corrosion in acidic environments. These compounds show potential as effective corrosion inhibitors, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm model (A. Fouda et al., 2008).
Antidepressant Properties
A specific focus on antidepressant activity revealed that certain phenylthiazole derivatives exhibit significant antidepressant effects. These findings suggest potential therapeutic applications in mental health (Елена Эдмундовна Клен et al., 2016).
Chemical Properties and Synthesis
The chemical properties of phenylthiazole derivatives have been a subject of interest, particularly their reactivity and potential for conversion to other compounds. Studies have demonstrated various methods of synthesizing these derivatives, highlighting their versatility in chemical transformations (Y. Davydova et al., 2015).
Antimicrobial Activities
Research on 3-phenylthiazole derivatives has shown notable antimicrobial activities. These compounds have been tested against various bacteria and fungi, displaying significant inhibitory effects, thus suggesting their potential as antimicrobial agents (W. M. El-Husseiny, 2020).
Anticancer Agents
In the field of oncology, novel thiazole and thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. Their structure-activity relationships provide insights into their potential therapeutic applications (S. M. Gomha et al., 2017).
Electronic Structure Analysis
The electronic structure of phenylthiazoles, including their protonated forms, has been analyzed using molecular orbital approaches. This analysis is crucial for understanding the reactivity and properties of these compounds (V. Galasso et al., 1972).
Acetylcholinesterase Inhibitors
N-Acyl-4-phenylthiazole-2-amines have been studied for their inhibitory effects on acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Zheng-Yue Ma et al., 2014).
Photophysical Properties and DFT Studies
N-phenylthiazole-5-carboxamide derivatives have been synthesized and analyzed for their photophysical properties. This research is significant for developing materials with specific optical properties (Jeevanreddy Miryala et al., 2019).
Synthesis for Plant Growth Regulation
2-(5-Phenylthiazol-4-yl)benzoic acid and its derivatives have been synthesized for potential use as plant growth regulators. Their multi-step synthesis process highlights the chemical versatility of phenylthiazole compounds (T. Teitei, 1980).
Antibiotic Development
Phenylthiazole antibiotics have been investigated as a new class of antibiotics to combat antibacterial resistance. These studies focus on improving their half-life and maintaining their anti-MRSA activity (Eman Yahia et al., 2017).
Inhibitors of 5-Lipoxygenase
Benzothiazole-containing analogues have been prepared and tested as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses. Their inhibitory activity suggests potential applications in treating inflammatory conditions (J. Musser et al., 1987).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVLWIDBXNFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543429 | |
Record name | 5-Bromo-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenylthiazole | |
CAS RN |
53715-67-6 | |
Record name | 5-Bromo-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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